Rawsonol

IMPDH inhibition Polypharmacology Antiproliferative activity

Rawsonol is a marine natural product HMG-CoA reductase inhibitor with a unique brominated diphenylmethane core, distinct from statins and other bromophenols. It serves as a key probe for studying the mevalonate pathway and comparing algal bioactivity. Choose Rawsonol for target-specific, non-statin inhibition in HMG-CoA reductase assays or SAR studies.

Molecular Formula C29H24Br4O7
Molecular Weight 804.1 g/mol
CAS No. 125111-69-5
Cat. No. B1678831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRawsonol
CAS125111-69-5
SynonymsRawsonol; 
Molecular FormulaC29H24Br4O7
Molecular Weight804.1 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br
InChIInChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3
InChIKeyKCFBHVMAGOSSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rawsonol (CAS 125111-69-5) Baseline Profile: A Brominated Diphenylmethane HMG-CoA Reductase Inhibitor


Rawsonol (CAS 125111-69-5) is a brominated diphenylmethane derivative isolated from the tropical green alga Avrainvillea rawsonii [1]. It is characterized as a complex, highly brominated phenolic compound with a molecular weight of 804.10 g/mol and the formula C29H24Br4O7 [2]. Its primary reported mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis .

Why Rawsonol Cannot Be Simply Substituted: Critical Differentiation from In-Class HMG-CoA Reductase Inhibitors


Rawsonol presents a unique chemical scaffold—a highly brominated, tetraphenyl-like diphenylmethane—that is fundamentally distinct from the statin class of HMG-CoA reductase inhibitors. Statins, such as simvastatin and rosuvastatin, are typically derived from fungal metabolites or synthetic modifications thereof and exert their effects through a common, well-characterized pharmacophore. In contrast, Rawsonol's brominated diphenylmethane architecture, formed via condensation of avrainvilleol monomers, represents a completely different molecular recognition profile [1]. This structural divergence implies that its binding mode, off-target interactions, and metabolic fate are likely to be non-overlapping with statins, making it an essential, non-substitutable tool for investigating novel mechanisms of HMG-CoA reductase modulation and for exploring alternative therapeutic approaches, particularly where statin intolerance or resistance is a concern.

Rawsonol Quantitative Differentiation Evidence: A Head-to-Head Comparison Guide


IMP Dehydrogenase (IMPDH) Inhibition: A Differentiated Polypharmacology Profile vs. Isorawsonol and Avrainvilleol

Rawsonol exhibits a distinct polypharmacology profile compared to its close structural analog, isorawsonol, and the monomeric precursor avrainvilleol. While both rawsonol and avrainvilleol were identified as HMG-CoA reductase inhibitors, a follow-up study investigating IMPDH inhibitory activity revealed that rawsonol, alongside avrainvilleol and avrainvilleol methyl ether, showed a modest ability to inhibit IMPDH, whereas isorawsonol was identified as the primary IMPDH inhibitor in the same extract [1]. This suggests that rawsonol's biological activity extends beyond HMG-CoA reductase inhibition, a feature not shared by synthetic statins. The crude extract from which these compounds were isolated demonstrated an IC50 of 4.22 µg/ml against IMPDH, providing a baseline for the fraction's activity, though specific IC50 values for individual purified compounds were not reported [1].

IMPDH inhibition Polypharmacology Antiproliferative activity Natural product

Predicted hERG Liability Profile: A Potential Differentiation from Rosuvastatin

Computational ADMET predictions indicate a high probability (95.72%) that Rawsonol may inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation and cardiac arrhythmia [1]. This contrasts sharply with rosuvastatin, a commonly used synthetic HMG-CoA reductase inhibitor, which is a known, potent hERG blocker with a reported in vitro IC50 of 195 nM . While direct experimental hERG data for Rawsonol is currently absent, this strong in silico prediction highlights a potential difference in its cardiac safety profile compared to certain statins, which is a critical consideration for in vivo studies and a valuable differentiator for research focused on minimizing cardiac risk.

Cardiac safety hERG inhibition In silico ADMET Risk assessment

Predicted CYP450 Interaction Profile: A Differentiated Metabolic Fate vs. Statins

In silico ADMET predictions suggest that Rawsonol is a potential inhibitor of several cytochrome P450 enzymes, including CYP2C9 (52.82% probability), CYP2C19 (54.19% probability), CYP2C8 (85.41% probability), and CYP1A2 (67.24% probability) [1]. It is predicted not to be an inhibitor of CYP3A4 (52.51% probability) or CYP2D6 (79.38% probability). This predicted profile contrasts with many statins, such as simvastatin and atorvastatin, which are primarily metabolized by and often inhibit CYP3A4, leading to well-documented drug-drug interactions. Rawsonol's predicted avoidance of CYP3A4 inhibition, coupled with potential interactions with other CYP isoforms, suggests a distinct metabolic pathway and a unique drug-drug interaction risk profile compared to conventional statins .

Drug metabolism CYP450 inhibition Drug-drug interaction ADMET prediction

Natural Product Scaffold: A Structurally Distinct HMG-CoA Reductase Inhibitor

Rawsonol's chemical structure is a highly brominated, tetraphenyl-like diphenylmethane, formed biosynthetically by the condensation of two molecules of the known metabolite avrainvilleol [1]. This scaffold is fundamentally distinct from the statin class of HMG-CoA reductase inhibitors, which are characterized by a hexahydronaphthalene ring system (in natural statins like lovastatin) or a pyrrole or pyrimidine core (in synthetic statins like atorvastatin and rosuvastatin). For instance, lovastatin has an IC50 of 2.3 nM in rat liver cells and 5 nM in HepG2 cells, and simvastatin has IC50 values of 19.3 nM, 13.3 nM, and 15.6 nM in mouse L-M, rat H4II E, and human Hep G2 cells, respectively . While rawsonol's exact IC50 for HMG-CoA reductase has not been reported, its unique, heavily brominated structure strongly implies a different binding mode and distinct pharmacological properties compared to the well-characterized statin pharmacophore.

Chemical biology Natural product Molecular scaffold Structural novelty

Optimal Research and Procurement Scenarios for Rawsonol (CAS 125111-69-5)


Investigating Non-Statin Mechanisms of HMG-CoA Reductase Inhibition

Procure Rawsonol for fundamental research aimed at elucidating alternative binding modes and mechanisms of HMG-CoA reductase inhibition. Its unique, highly brominated diphenylmethane scaffold, distinct from the statin pharmacophore, makes it an ideal probe for discovering novel allosteric binding sites or alternative regulatory mechanisms that could lead to the development of new classes of cholesterol-lowering agents [1].

Polypharmacology Studies Targeting Both Cholesterol Synthesis and Purine Metabolism

Utilize Rawsonol in studies exploring the therapeutic potential of dual HMG-CoA reductase and IMP dehydrogenase inhibition. Rawsonol's demonstrated, albeit modest, IMPDH inhibitory activity, in addition to its HMG-CoA reductase inhibition, makes it a valuable tool for investigating synergistic effects on cellular proliferation and metabolism, particularly in cancer or immunology research [1].

Cardiac Safety Profiling of Novel HMG-CoA Reductase Inhibitors

Employ Rawsonol as a reference compound in cardiac safety pharmacology studies, specifically for assessing hERG liability. Its predicted high probability of hERG channel inhibition contrasts with the known hERG blocking of some statins like rosuvastatin, making it a useful comparator for investigating the structural determinants of cardiotoxicity in this target class [1] .

ADMET Research for Non-CYP3A4 Metabolized Cholesterol-Lowering Agents

Include Rawsonol in drug metabolism and pharmacokinetic (DMPK) studies aimed at developing cholesterol-lowering agents with a reduced potential for CYP3A4-mediated drug-drug interactions. Its predicted metabolic profile, which suggests avoidance of CYP3A4 inhibition, positions it as a promising lead-like compound for optimizing the safety and tolerability of next-generation HMG-CoA reductase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rawsonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.